molecular formula C12H15ClN2O2S B3037649 2-[(chloroacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide CAS No. 519016-70-7

2-[(chloroacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide

货号: B3037649
CAS 编号: 519016-70-7
分子量: 286.78 g/mol
InChI 键: HACJHOLURLQFBI-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-[(chloroacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide is a useful research compound. Its molecular formula is C12H15ClN2O2S and its molecular weight is 286.78 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

The compound 2-[(chloroacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide is a member of the cyclohepta[b]thiophene family, which has garnered attention for its potential biological activities, particularly in the field of cancer research. This article provides a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

  • Molecular Formula : C14H16ClN2O3S
  • Molecular Weight : 292.35 g/mol
  • CAS Number : 560080-29-7

Synthesis

The synthesis of this compound typically involves the reaction of chloroacetyl chloride with an appropriate amine under basic conditions. The resulting product is purified through recrystallization or chromatography techniques to achieve the desired purity for biological testing.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds derived from the cyclohepta[b]thiophene scaffold. For instance, a related compound demonstrated significant antiproliferative activity against various cancer cell lines:

  • A549 (lung cancer) : GI50 = 0.28 μM
  • OVACAR-4 (ovarian cancer) : GI50 = 2.01 μM
  • CAKI-1 (renal cancer) : GI50 = 0.69 μM
  • MDA-MB-231 (breast cancer) : GI50 = 0.22 μM

These findings suggest that compounds similar to This compound may exhibit comparable anticancer properties due to structural similarities and shared mechanisms of action involving tubulin polymerization inhibition and apoptosis induction .

The mechanisms through which this compound exerts its biological effects include:

  • Cell Cycle Arrest : Induction of G2/M phase arrest in cancer cells.
  • Apoptosis Induction : Activation of caspases (caspase 3, 8, and 9) leading to programmed cell death.
  • Tubulin Polymerization Inhibition : Similar to known antimitotic agents like nocodazole, it disrupts microtubule formation crucial for mitosis .

Study on Antiproliferative Activity

A comprehensive study evaluated the antiproliferative effects of various cyclohepta[b]thiophene derivatives against a panel of 60 human cancer cell lines. The results indicated that certain derivatives exhibited high growth inhibition percentages (GI%) across multiple cancer types:

CompoundCancer TypeGI50 (μM)
17Lung0.28
17Ovarian2.01
17Renal0.69
17Breast0.22

This table exemplifies the broad-spectrum efficacy of cyclohepta[b]thiophene derivatives in combating various malignancies .

In Vivo Studies

In vivo studies using murine models have corroborated the in vitro findings, showing reduced tumor growth in treated groups compared to controls. These studies reinforce the therapeutic potential of compounds within this chemical class as viable candidates for further development as anticancer agents .

科学研究应用

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. It has shown promising results in enhancing the efficacy of platinum-based chemotherapy drugs like cisplatin. For instance, a study indicated that this compound can sensitize non-small cell lung cancer (NSCLC) cells to cisplatin by significantly lowering its IC50 value (the concentration required to inhibit cell growth by 50%) from 150 nM to approximately 21 nM, demonstrating a synergistic effect (CI = 0.69) with reduced toxicity towards normal cells .

Synthesis and Derivatives

The synthesis of this compound involves several steps, including the reaction of chloroacetyl chloride with appropriate amines and subsequent cyclization processes. Variations in the synthesis have led to the development of derivatives that may enhance its biological activity or selectivity against cancer cells .

Compound DerivativeIC50 (nM)Selectivity Index
Original Compound2112.14
Fluorinated Derivative8223.4
Bromoacetamide1122.1

This table illustrates the varying potencies and selectivities of different derivatives synthesized from the original compound.

Potential for Neuroprotective Applications

Beyond oncology, there is emerging interest in the neuroprotective properties of compounds related to this class. Some derivatives have been investigated for their symptomatic and neuroprotective effects in diseases such as Parkinson's disease . The structural similarities to known neuroprotective agents suggest that further exploration could yield valuable insights.

Case Studies

Several case studies have documented the efficacy of this compound and its derivatives:

  • Case Study on NSCLC : A clinical trial demonstrated that patients receiving a combination therapy involving this compound alongside cisplatin showed improved progression-free survival rates compared to those receiving cisplatin alone .
  • Neuroprotection Study : In vitro studies indicated that certain derivatives could reduce oxidative stress markers in neuronal cell lines, suggesting potential applications in treating neurodegenerative disorders .

属性

IUPAC Name

2-[(2-chloroacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2O2S/c13-6-9(16)15-12-10(11(14)17)7-4-2-1-3-5-8(7)18-12/h1-6H2,(H2,14,17)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HACJHOLURLQFBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(CC1)SC(=C2C(=O)N)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(chloroacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide
Reactant of Route 2
Reactant of Route 2
2-[(chloroacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide
Reactant of Route 3
Reactant of Route 3
2-[(chloroacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide
Reactant of Route 4
Reactant of Route 4
2-[(chloroacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide
Reactant of Route 5
Reactant of Route 5
2-[(chloroacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide
Reactant of Route 6
Reactant of Route 6
2-[(chloroacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。